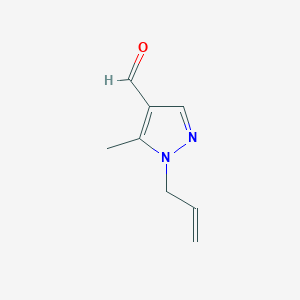

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a derivative of pyrazole-4-carbaldehyde, a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The pyrazole ring is a versatile scaffold in medicinal chemistry, often providing the basis for compounds with significant biological activity .

Synthesis Analysis

The synthesis of pyrazole-4-carbaldehyde derivatives typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to introduce the allyl and methyl groups at the appropriate positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole-4-carbaldehyde derivatives can be confirmed using techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the anti configuration of a related compound, 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime, was determined by X-ray analysis . These techniques would be essential in confirming the structure of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Chemical Reactions Analysis

Pyrazole-4-carbaldehyde derivatives undergo various chemical reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine to yield different products depending on the aryl substituent, through nucleophilic substitution or condensation followed by hydrolysis . Additionally, 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react with acetic anhydride to form nitriles . These reactions highlight the reactivity of the aldehyde group and the influence of substituents on the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-4-carbaldehyde derivatives can vary significantly based on their structure. For instance, solvatochromic and single-crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed changes in extinction coefficients and quantum yield depending on the solvent used . Such studies are indicative of the potential photophysical properties of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, which could also be influenced by its substituents.

Aplicaciones Científicas De Investigación

- Scientific Field: Medicinal Chemistry

- Application : Pyrazoles, including 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

- Scientific Field: Medicinal Chemistry

- Application : Pyrazoles, including 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

Propiedades

IUPAC Name |

5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBVKFJTRDGXSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389799 |

Source

|

| Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

957313-16-5 |

Source

|

| Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)